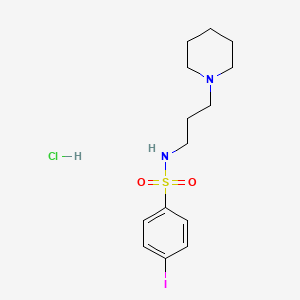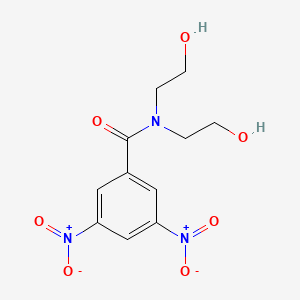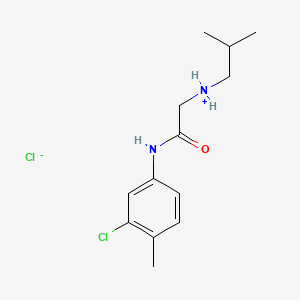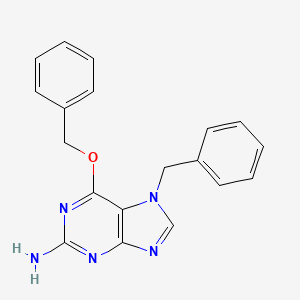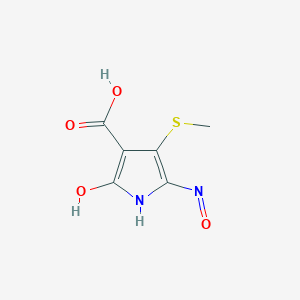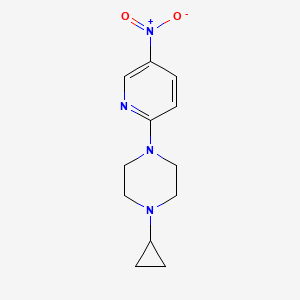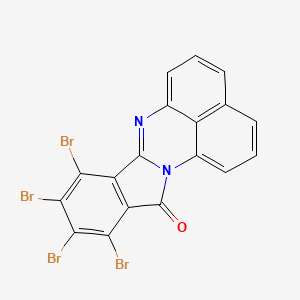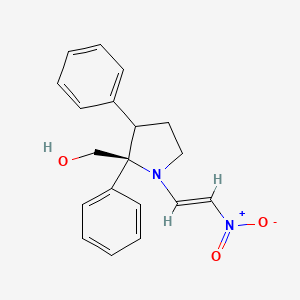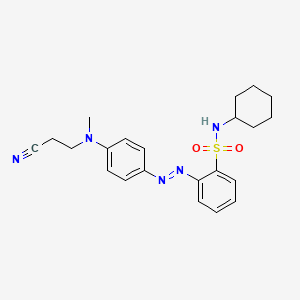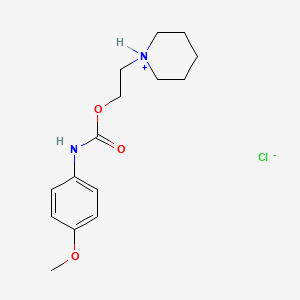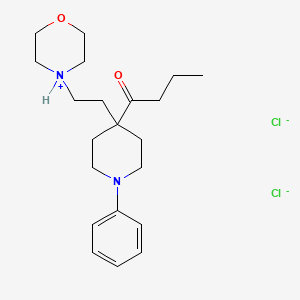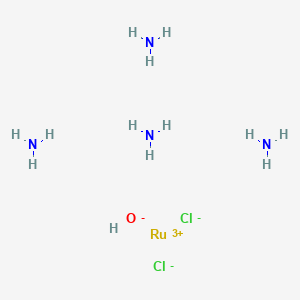
Tetraamminedichlororuthenium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraamminedichlororuthenium hydroxide: is a coordination compound containing ruthenium, ammonia, and chloride ions. It is known for its stability in dry air and solubility in water and some organic solvents such as methanol and acetonitrile
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tetraamminedichlororuthenium hydroxide typically involves a coordination reaction. Ammonia gas is added to an aqueous solution of ruthenium chloride, resulting in the formation of the tetraamminedichlororuthenium(II) complex. Subsequently, a base such as sodium hydroxide is added to the solution to precipitate the hydroxide form .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes the controlled addition of ammonia and base to large volumes of ruthenium chloride solution, followed by crystallization and purification steps to obtain the desired compound.
化学反応の分析
Types of Reactions: Tetraamminedichlororuthenium hydroxide can undergo various chemical reactions, including:
Oxidation Reactions: Due to the presence of ruthenium, the compound can act as a catalyst in oxidation reactions.
Hydrolysis Reactions: The compound can participate in hydrolysis reactions, where water molecules break chemical bonds.
Substitution Reactions: The ammonia ligands can be replaced by other ligands in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Hydrolysis: Water or aqueous solutions are typically used.
Substitution: Various ligands, including phosphines and amines, can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new coordination complexes with different ligands.
科学的研究の応用
Chemistry: Tetraamminedichlororuthenium hydroxide is used as a catalyst in organic synthesis reactions, particularly in oxidation and hydrolysis reactions .
Biology and Medicine: Ruthenium compounds, including this compound, have been investigated for their potential medicinal applications. They have shown promise as immunosuppressants, nitric oxide scavengers, antimicrobial agents, and antimalarials .
Industry: In industrial applications, this compound can be used in electrochemical research as an electron transfer agent. It is also explored for its potential use in catalysis and other chemical processes .
作用機序
The mechanism of action of tetraamminedichlororuthenium hydroxide involves its ability to interact with various molecular targets and pathways. The ruthenium center can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound’s coordination environment allows it to form stable complexes with other molecules, influencing their reactivity and stability .
類似化合物との比較
- Tetraamminedichlororuthenium(III) chloride
- Tetraamminedichlororuthenium(II) chloride
- Tetraamminedichlororuthenium(III) nitrate
Uniqueness: Tetraamminedichlororuthenium hydroxide is unique due to its specific coordination environment and the presence of hydroxide ions. This gives it distinct properties, such as solubility in water and certain organic solvents, which may not be shared by its chloride or nitrate counterparts .
特性
CAS番号 |
68958-94-1 |
|---|---|
分子式 |
Cl2H13N4ORu |
分子量 |
257.1 g/mol |
IUPAC名 |
azane;ruthenium(3+);dichloride;hydroxide |
InChI |
InChI=1S/2ClH.4H3N.H2O.Ru/h2*1H;4*1H3;1H2;/q;;;;;;;+3/p-3 |
InChIキー |
QGCDPOZLOXFBBW-UHFFFAOYSA-K |
正規SMILES |
N.N.N.N.[OH-].[Cl-].[Cl-].[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


